

(S)-tetrahydro-2H-pyran-3-amine hydrochloride chemical structure and stereochemistry

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-tetrahydro-2H-pyran-3-amine
hydrochloride

Cat. No.: B1398153

[Get Quote](#)

An In-depth Technical Guide to **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**

Authored by: A Senior Application Scientist

Abstract

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a chiral heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its defined stereochemistry and the versatile reactivity of its primary amine make it a valuable building block for the development of complex molecular architectures and novel therapeutic agents. This guide provides a comprehensive technical overview of its chemical structure, stereochemical nuances, conformational analysis, synthetic routes, and analytical characterization. Furthermore, it explores its applications in drug discovery, supported by detailed experimental protocols and data, to serve as a critical resource for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is the hydrochloride salt of the (S)-enantiomer of 3-aminotetrahydropyran. The salt form enhances its stability and aqueous solubility, making it convenient for handling and use in various reaction conditions.^[1]

Core Identifiers

The compound is uniquely identified by its IUPAC name, (3S)-oxan-3-amine;hydrochloride, and CAS Number 1245724-46-2.[2] It is a key building block in the synthesis of more complex molecules, including protein degraders.[3]

Physicochemical Data

A summary of the key physicochemical properties is presented in Table 1. The data underscores its nature as a stable, water-soluble solid suitable for laboratory use.

Property	Value	Method/Source
Molecular Formula	C ₅ H ₁₂ ClNO	---
Molecular Weight	137.61 g/mol	---
Melting Point	198–202°C (decomposition)	Differential Scanning Calorimetry[1]
Solubility (25°C)	48 mg/mL (H ₂ O), 6 mg/mL (EtOH)	Shake-flask method[1]
pKa (amine group)	9.2 ± 0.1	Potentiometric Titration[1]
Appearance	Colorless to pale yellow solid	Visual Inspection[4]
Optical Rotation	[α] _D ²⁰ = +15.6° (c = 1.0 in H ₂ O)	Polarimetry[1]

Stereochemistry and Conformational Analysis

The biological and chemical properties of **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** are intrinsically linked to its three-dimensional structure.

The (S)-Stereocenter

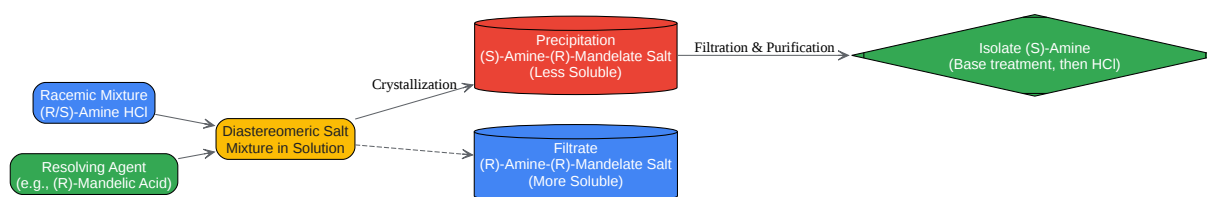
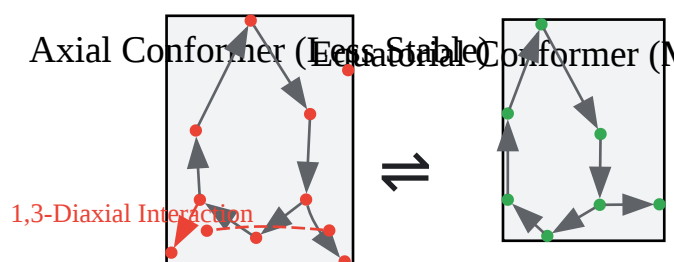
The molecule possesses a single stereogenic center at the C3 position of the tetrahydropyran ring.[1] The "(S)" designation, according to Cahn-Ingold-Prelog priority rules, defines the specific spatial arrangement of the amine group relative to the ring. This chirality is critical, as enantiomers often exhibit vastly different biological activities due to the stereospecific nature of

interactions with enzymes and receptors.[1] Its enantiomer, (R)-tetrahydro-2H-pyran-3-amine hydrochloride (CAS: 1315500-31-2), possesses the opposite configuration at C3.[1][5]

Conformational Landscape

The six-membered tetrahydropyran ring predominantly adopts a low-energy chair conformation to minimize torsional and steric strain. In this conformation, the amine substituent at the C3 position can exist in either an axial or an equatorial orientation.

Due to steric hindrance, specifically 1,3-diaxial interactions with the axial hydrogens at C1 and C5, the conformer with the amine group in the more spacious equatorial position is thermodynamically favored. This preference influences the molecule's reactivity and how it presents its functional groups for intermolecular interactions.



[Click to download full resolution via product page](#)

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Experimental Protocol: Chiral Resolution

The following protocol outlines a representative procedure for the resolution of racemic tetrahydro-2H-pyran-3-amine using (R)-Mandelic acid. [1] Objective: To isolate (S)-tetrahydro-2H-pyran-3-amine from a racemic mixture.

Materials:

- Racemic tetrahydro-2H-pyran-3-amine
- (R)-Mandelic acid (1.0 equivalent)
- Ethanol/water (1:1 v/v) solvent mixture
- Aqueous Sodium Hydroxide (e.g., 2M NaOH)
- Diethyl ether or Dichloromethane
- Concentrated Hydrochloric Acid (HCl)
- Büchner funnel, filter paper, pH paper, rotary evaporator

Procedure:

- **Salt Formation:** Dissolve the racemic amine in the ethanol/water mixture with gentle heating. In a separate flask, dissolve one molar equivalent of (R)-Mandelic acid in a minimal amount of the same solvent mixture.
- **Crystallization:** Add the resolving agent solution to the amine solution. Stir the mixture and allow it to cool slowly to room temperature (25°C), followed by further cooling in an ice bath to promote precipitation. [1] The diastereomeric salt of the (S)-amine with (R)-mandelic acid is expected to crystallize out due to lower solubility.
- **Filtration:** Collect the precipitated solid by vacuum filtration and wash the crystals with a small amount of cold ethanol/water. The filtrate, enriched in the (R)-enantiomer, can be set aside for potential racemization and recycling.
- **Recrystallization (Optional):** For higher enantiomeric purity (>99%), the collected salt can be recrystallized from the same solvent system. [1] 5. **Liberation of the Free Amine:** Suspend the

diastereomeric salt in water and add aqueous NaOH until the pH is strongly basic (pH > 11). This deprotonates the mandelic acid and liberates the free (S)-amine.

- **Extraction:** Extract the free amine into an organic solvent like diethyl ether or dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- **Final Salt Formation:** Bubble dry HCl gas through the organic solution or add a stoichiometric amount of concentrated HCl to precipitate the desired **(S)-tetrahydro-2H-pyran-3-amine hydrochloride**.
- **Isolation:** Collect the final product by filtration, wash with a small amount of cold organic solvent, and dry under vacuum.

Analytical and Spectroscopic Characterization

Rigorous analytical methods are required to confirm the chemical identity, purity, and stereochemical integrity of the final product.

- **Chiral High-Performance Liquid Chromatography (HPLC):** This is the gold standard for determining enantiomeric purity. Using a chiral stationary phase (e.g., Chiralpak AD-H), the (S) and (R) enantiomers can be separated and quantified. [1]*
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR are used to confirm the molecular structure. The spectra will show characteristic peaks for the tetrahydropyran ring protons and carbons. While standard NMR cannot distinguish between enantiomers, it is essential for verifying structural integrity and chemical purity.
- **X-ray Crystallography:** Single-crystal X-ray diffraction provides unambiguous proof of the absolute stereochemistry and detailed information about bond lengths, angles, and crystal packing. [1] Studies have revealed a monoclinic crystal system (space group $P2_1$) for this compound, with key hydrogen bonding between the ammonium group and chloride ions. [1]*
- **Polarimetry:** As a chiral molecule, **(S)-tetrahydro-2H-pyran-3-amine hydrochloride** rotates plane-polarized light. The specific rotation is a key physical constant used to confirm the identity of the enantiomer. [1]

Applications in Drug Discovery and Development

The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic drugs. 6-tetrahydro-2H-pyran-3-amine hydrochloride serves as a versatile building block for introducing this core structure along with a chiral amine handle.

- **Enzyme Inhibitors:** The compound and its derivatives have been investigated as potential enzyme inhibitors, which can modulate biochemical pathways relevant to various diseases. [1]*
- **Receptor Agonists/Antagonists:** The amine group can be further functionalized to create ligands that interact with specific biological receptors, influencing cellular signaling. [1]*
- **Anticancer Agents:** Derivatives have shown preliminary antiproliferative effects against certain cancer cell lines, making this a scaffold of interest in oncology research. [1][7]*
- **Central Nervous System (CNS) Agents:** The pyran scaffold has been incorporated into molecules targeting monoamine transporters, suggesting potential applications in developing treatments for depression and other CNS disorders. [8]

Conclusion

(S)-tetrahydro-2H-pyran-3-amine hydrochloride is a foundational chiral building block with significant utility for the modern medicinal chemist. A thorough understanding of its stereochemistry, conformational preferences, and synthetic accessibility is paramount for its effective use in the design and development of next-generation therapeutics. The protocols and data presented in this guide offer a technical framework for researchers to confidently incorporate this valuable synthon into their discovery programs.

References

- Benchchem. (S)-Tetrahydro-2h-pyran-3-amine, HCl.
- CP Lab Safety. **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride**, min 97%, 100 mg.
- Synthonix. Tetrahydro-2H-pyran-3-amine hydrochloride - [T1132].
- Chempure. **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride** 97% 1245724-46-2.
- ACS Publications. Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society.
- Sigma-Aldrich. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride.
- BLD Pharm. 675112-58-0|Tetrahydro-2H-pyran-3-amine hydrochloride.
- ChemicalBook. 2H-PYRAN-3-AMINE, TETRAHYDRO- | 120811-32-7.
- PubMed Central. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants.

- ResearchGate. Synthesis and conformational analysis of 2-amino-1,2,3,4-tetrahydro-1-naphthalenols.
- Cenmed Enterprises. **(S)-Tetrahydro-2H-pyran-3-amine hydrochloride** (C007B-265906).
- ChemBK. (R)-tetrahydro-2H-pyran-3-amine hydrochloride.
- PubMed. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents.
- ResearchGate. Pyran-based natural and synthetic marketed drugs in preclinical/clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. (S)-Tetrahydro-2H-pyran-3-amine hydrochloride 97% 1245724-46-2 | Chempure [chempure.in]
- 3. calpaclab.com [calpaclab.com]
- 4. chembk.com [chembk.com]
- 5. (R)-Tetrahydro-2H-pyran-3-amine hydrochloride | 1315500-31-2 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of novel tetrahydro-2H-Pyrano[3,2-c]pyridazin-3(6H)-one derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural Exploration of (3S,6S)-6-Benzhydryl-N-benzyltetrahydro-2H-pyran-3-amine Analogues: Identification of Potent Triple Monoamine Reuptake Inhibitors as Potential Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(S)-tetrahydro-2H-pyran-3-amine hydrochloride chemical structure and stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1398153#s-tetrahydro-2h-pyran-3-amine-hydrochloride-chemical-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com